N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with ethoxy (C₂H₅O), methyl (CH₃), and bromophenyl (C₆H₄Br) groups. The pyrido-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O4/c1-4-28-16-11(2)9-21-17-15(16)18(26)24(19(27)23(17)3)10-14(25)22-13-7-5-12(20)6-8-13/h5-9H,4,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYXCTVTIUSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antiviral Activity
Recent studies have indicated that compounds with similar heterocyclic structures exhibit significant antiviral properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown efficacy against various viruses including HSV-1 and others through inhibition of viral replication in cell lines like Vero cells .
Anticancer Activity
Compounds containing the pyrido[2,3-d]pyrimidine scaffold have demonstrated promising anticancer activities. For example:
- In vitro studies : Compounds similar to this compound have shown inhibitory effects on microtubule assembly and induced apoptosis in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 10c | HepG2 | 10.0 | Microtubule destabilization |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression and viral replication. The compound may inhibit key enzymes or pathways that are crucial for these processes.
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral properties of related compounds against HSV-1. The tested compounds exhibited up to 91% inhibition of viral replication at a concentration of 50 µM with low cytotoxicity (CC50 > 600 µM) .
- Anticancer Potential : In a comparative study involving various heterocyclic compounds against breast cancer cells (MDA-MB-231), several derivatives showed significant growth inhibition and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : The pyrido[2,3-d]pyrimidine core incorporates nitrogen atoms at positions 1, 3, and 8, enabling hydrogen bonding and π-π stacking interactions.
- Analog (): Replacing the pyrido ring with a thieno[2,3-d]pyrimidine introduces a sulfur atom, altering electronic properties.
Triazole and Oxadiazole Derivatives
Substituent Effects
Bromophenyl vs. Trifluoromethylphenyl
- Target Compound : The 4-bromophenyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
Ethoxy vs. Methyl/Methoxy Groups
- Target Compound : The ethoxy group at position 5 provides moderate steric bulk and electron-donating effects.
- Analog () : A methyl-substituted pyrimidine (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ) shows a simpler substitution pattern, with a higher melting point (>259°C) indicative of strong crystal packing via N–H⋯O hydrogen bonds .
Physicochemical Properties
Preparation Methods
Four-Component Condensation Under Ultrasonic Irradiation
A one-pot, four-component reaction using 2-thiobarbituric acid, ammonium acetate, aromatic aldehydes, and a Brønsted acidic ionic liquid ([H-NMP]+[HSO4]−) under ultrasonic irradiation yields hexahydropyrido[2,3-d:6,5-d′]dipyrimidine derivatives. For the target compound, substituting benzaldehyde with ethoxy- and methyl-substituted aldehydes could introduce the 5-ethoxy and 1,6-dimethyl groups. The mechanism involves:
-
Knoevenagel condensation between the aldehyde and 2-thiobarbituric acid.
-
Michael addition of ammonium acetate to the intermediate.
-
Cyclization and tautomerization to form the pyrido[2,3-d]pyrimidine core.
Key Conditions :
Cyclocondensation with Triaminopyrimidine
Queener et al. reported a cyclocondensation strategy using ethyl acetoacetate and 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C to form 7,8-dihydro-6-substituted pyrido[2,3-d]pyrimidines. Oxidation of the dihydro intermediate with N,N-dimethylformamide thionyl chloride yields the 7-chloro derivative, which is hydrogenolyzed to the final pyrido[2,3-d]pyrimidinone.
Key Conditions :
Nickel-Catalyzed Synthesis in Aqueous Media
A Ni(0)-catalyzed reaction in water facilitates the synthesis of 2,4-dioxopyrido[2,3-d]pyrimidine derivatives via nucleophilic attack on a triple bond. This method offers an eco-friendly route but requires optimization for introducing ethoxy and methyl substituents.
Key Conditions :
Synthesis of N-(4-Bromophenyl)-2-chloroacetamide
The side chain is synthesized via acylation of 4-bromoaniline with chloroacetyl chloride:
Procedure :
-
Dissolve 4-bromoaniline (23.95 mmol) in dichloromethane.
-
Add triethylamine (28.74 mmol) at 0°C.
-
Slowly add chloroacetyl chloride (23.95 mmol).
-
Warm to room temperature and stir for 16 hours.
-
Wash with 1N HCl, purify via silica gel plug, and concentrate.
Key Data :
Coupling of the Core and Side Chain
The final step involves alkylation or nucleophilic substitution to attach the N-(4-bromophenyl)-2-chloroacetamide to the pyrido[2,3-d]pyrimidinone core. While explicit literature on this specific coupling is limited, analogous reactions suggest two plausible pathways:
Nucleophilic Substitution at C3
If the pyrido[2,3-d]pyrimidinone core contains a leaving group (e.g., chloride) at position 3, the acetamide’s primary amine could displace it under basic conditions.
Proposed Conditions :
Mitsunobu Reaction
A Mitsunobu reaction could couple a hydroxyl group at C3 of the core with the acetamide’s amine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Proposed Conditions :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrido[2,3-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reacting aminopyridine derivatives with diketene or equivalents to form the pyrimidine ring .
- Substitution : Introducing the 4-bromophenyl acetamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/DMF) to isolate the compound .
- Critical Parameters : Temperature (60–100°C for cyclocondensation), solvent polarity (DMF for solubility), and catalyst selection (e.g., Pd(OAc)₂ for coupling) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy at C5, bromophenyl at N-acetamide) .
- HRMS : Confirm molecular weight (expected m/z ~500–520 Da) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the pyrido-pyrimidine core .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or dihydrofolate reductase (DHFR) using fluorometric assays .
- Dose-Response Curves : Establish IC₅₀ values; compare with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Derivatization : Modify substituents (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) to assess impact on bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with targets like DNA topoisomerase II or tubulin .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronegativity/logP with activity trends .
Q. How should contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME : Assess solubility (shake-flask method), metabolic stability (microsomal assay), and plasma protein binding .
- Bioavailability : Perform oral/intraperitoneal dosing in murine models; quantify plasma levels via LC-MS .
- Mechanistic Studies : Use CRISPR-Cas9 knockdowns or siRNA to validate target engagement in resistant cell lines .
Q. What strategies optimize selectivity to minimize off-target effects in therapeutic applications?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry (AP-MS) to identify off-target interactions .
- Selective Functionalization : Introduce steric hindrance (e.g., bulky tert-butyl groups) or polar moieties (e.g., carboxylates) to enhance target specificity .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Tools :
- MetaSite : Predict phase I/II metabolism sites (e.g., oxidation of ethoxy groups) .
- DEREK Nexus : Flag structural alerts (e.g., bromophenyl for hepatotoxicity) .
- Validation : Compare predictions with in vitro hepatocyte assays (CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
